molecular formula C22H33N3O2S B6011550 1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine

1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine

Cat. No. B6011550
M. Wt: 403.6 g/mol
InChI Key: JQICZSDJWFHBAE-UHFFFAOYSA-N
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Description

1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using a specific method, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, this compound has been found to bind to the serotonin transporter, which is involved in the reuptake of serotonin in the brain. This binding results in an increase in the levels of serotonin in the brain, which is thought to be responsible for the antidepressant effects of this compound.
Biochemical and Physiological Effects:
1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine has been found to have various biochemical and physiological effects. This compound has been found to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Additionally, this compound has been found to have antioxidant activity, which may be responsible for its neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine in lab experiments include its potent anti-cancer activity and its potential applications in the treatment of various neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

For research on 1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of new derivatives with improved efficacy and safety profiles. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various diseases.

Synthesis Methods

The synthesis of 1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine involves a multi-step process. The first step involves the reaction of 1-(methylthio)acetyl-3-piperidinecarboxylic acid with benzylamine to form the benzyl ester. The second step involves the reaction of the benzyl ester with 1-bromo-3-chloropropane to form the corresponding piperidine derivative. The final step involves the reaction of the piperidine derivative with piperazine to yield 1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine.

Scientific Research Applications

1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine has been extensively studied for its potential applications in various fields. This compound has been found to have significant anti-cancer activity, and it has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been found to have potential applications in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2S/c1-28-18-22(27)25-11-5-8-20(17-25)9-10-21(26)24-14-12-23(13-15-24)16-19-6-3-2-4-7-19/h2-4,6-7,20H,5,8-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQICZSDJWFHBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)N1CCCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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